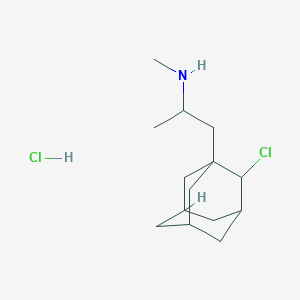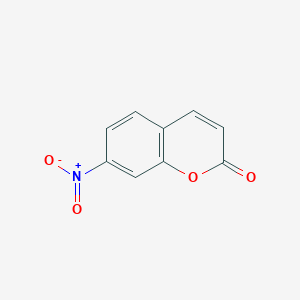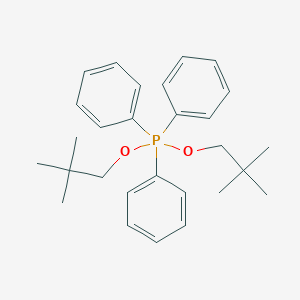![molecular formula C20H26O2S2 B020875 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] CAS No. 101012-80-0](/img/structure/B20875.png)
2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol], also known as DTBP, is a widely used antioxidant in scientific research. It is a synthetic compound that belongs to the group of phenolic antioxidants. DTBP is commonly used in laboratory experiments to protect biological samples from oxidative damage caused by reactive oxygen species (ROS).
作用機序
2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] works by scavenging ROS, which are highly reactive molecules that can cause cellular damage. ROS are produced naturally in the body during metabolic processes, but their levels can increase under conditions of oxidative stress, such as exposure to toxins or radiation. 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] neutralizes ROS by donating hydrogen atoms, which can break the chain reaction of free radical formation and prevent oxidative damage.
生化学的および生理学的効果
2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has been shown to have a range of biochemical and physiological effects. It has been shown to protect against oxidative damage in various tissues, including the liver, heart, and brain. 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has also been shown to have anti-inflammatory effects, and it has been used to reduce inflammation in animal models of arthritis and colitis. Additionally, 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has been shown to protect against UV-induced skin damage and to improve wound healing.
実験室実験の利点と制限
2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily added to biological samples. It is also non-toxic and has a low molecular weight, which allows it to penetrate cell membranes. However, 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has some limitations. It can interfere with some biochemical assays, and it may not be effective in all cell types or tissues. Additionally, 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] can have pro-oxidant effects at high concentrations, which can lead to oxidative damage.
将来の方向性
There are several future directions for research on 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]. One area of interest is the development of more effective antioxidants that can target specific ROS or cellular pathways. Another area of interest is the use of 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] in combination with other antioxidants or drugs to enhance its protective effects. Additionally, there is a need for more research on the long-term effects of 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] on human health, as well as on its potential use in the prevention and treatment of diseases associated with oxidative stress.
Conclusion
In conclusion, 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] is a widely used antioxidant in scientific research. It is synthesized by a simple and cost-effective process and works by scavenging ROS to prevent oxidative damage. 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has a range of biochemical and physiological effects and is commonly used in cell culture studies and animal and human studies. While 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has several advantages for lab experiments, it also has some limitations. There are several future directions for research on 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol], including the development of more effective antioxidants and the use of 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] in combination with other antioxidants or drugs.
合成法
2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] is synthesized by the reaction of 2,6-di-tert-butylphenol with carbon disulfide in the presence of sodium hydroxide. The resulting intermediate is then treated with hydrogen peroxide to yield 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]. The synthesis of 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] is a relatively simple and cost-effective process, making it a popular choice for antioxidant research.
科学的研究の応用
2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] is widely used in scientific research as an antioxidant to protect biological samples from oxidative damage. It is commonly used in cell culture studies, as well as in animal and human studies. 2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] has been shown to protect against oxidative stress-induced cell death, and it has also been used to prevent oxidative damage in various tissues, including the liver, heart, and brain.
特性
CAS番号 |
101012-80-0 |
|---|---|
製品名 |
2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol] |
分子式 |
C20H26O2S2 |
分子量 |
362.6 g/mol |
IUPAC名 |
5-tert-butyl-2-[(4-tert-butyl-2-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C20H26O2S2/c1-19(2,3)13-7-9-17(15(21)11-13)23-24-18-10-8-14(12-16(18)22)20(4,5)6/h7-12,21-22H,1-6H3 |
InChIキー |
IIODSQVVTNEMIN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C(C)(C)C)O)O |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C(C)(C)C)O)O |
同義語 |
2,2'-dithiobis[5-(1,1-dimethylethyl)phenol] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




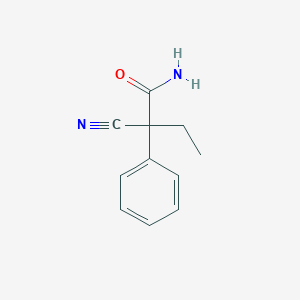
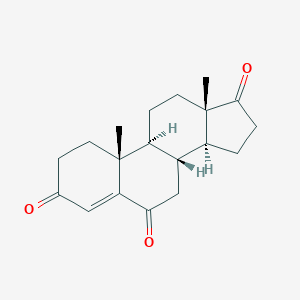
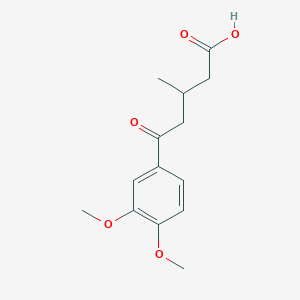
![[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B20802.png)
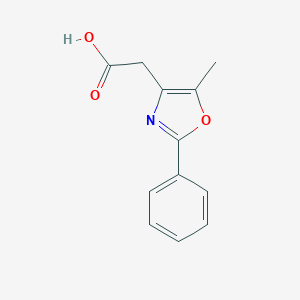
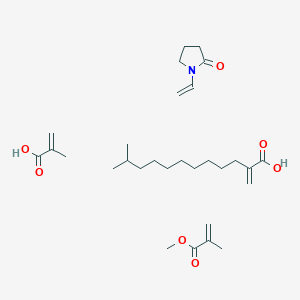
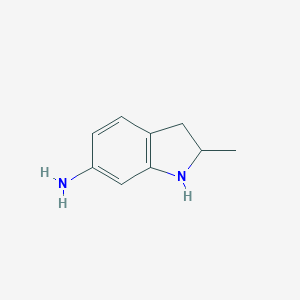
![n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide](/img/structure/B20808.png)
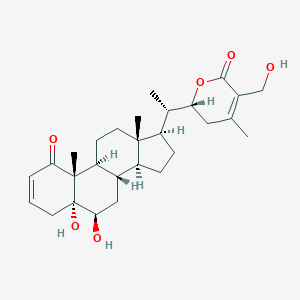
![5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B20811.png)
